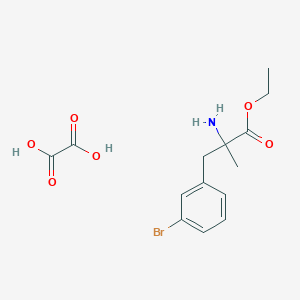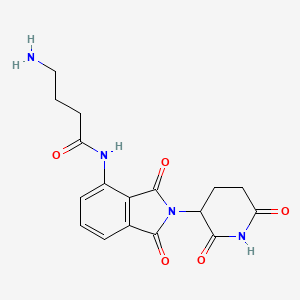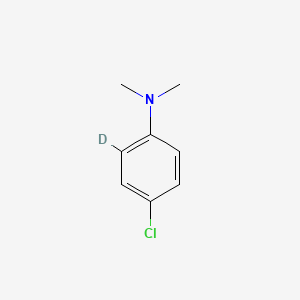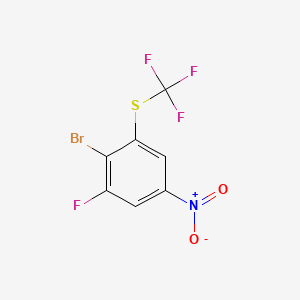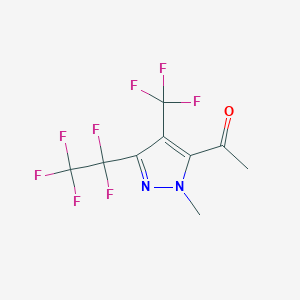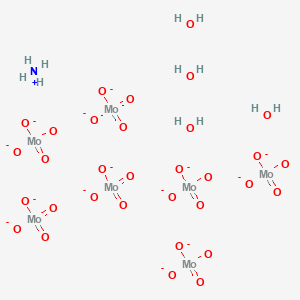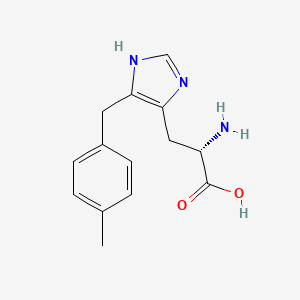
1-(4-(Trifluoromethyl)phenyl)piperazine formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)phenyl)piperazine formate is a chemical compound that belongs to the class of phenylpiperazines. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-(Trifluoromethyl)phenyl)piperazine formate can be synthesized through several methods. One common method involves the reaction of 4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)piperazine formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
1-(4-(Trifluoromethyl)phenyl)piperazine formate has been extensively studied for its scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its effects on serotonin receptors and potential use in studying neurotransmitter pathways.
Medicine: Explored for its potential therapeutic applications in treating disorders related to serotonin imbalance, such as depression and anxiety.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)piperazine formate involves its interaction with serotonin receptors. It acts as a serotonergic releasing agent, promoting the release of serotonin in the brain. This interaction primarily occurs at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors, where it functions as a full agonist or partial agonist . The compound’s effects on serotonin release and receptor activation contribute to its potential therapeutic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)piperazine: Another phenylpiperazine with a trifluoromethyl group at the meta position.
1-(4-Fluorophenyl)piperazine: A phenylpiperazine with a fluorine atom instead of a trifluoromethyl group.
1-(4-Chlorophenyl)piperazine: A phenylpiperazine with a chlorine atom at the para position
Uniqueness
1-(4-(Trifluoromethyl)phenyl)piperazine formate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in medicinal chemistry and pharmacology .
Propriétés
Formule moléculaire |
C12H15F3N2O2 |
|---|---|
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
formic acid;1-[4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H13F3N2.CH2O2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16;2-1-3/h1-4,15H,5-8H2;1H,(H,2,3) |
Clé InChI |
LSXZEQMYUJAPNP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B14034908.png)
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
